molecular formula C8H17NO2S B13561630 Ethyl 3-((3-aminopropyl)thio)propanoate

Ethyl 3-((3-aminopropyl)thio)propanoate

Cat. No.: B13561630
M. Wt: 191.29 g/mol
InChI Key: YDQCJZDUCMTJOU-UHFFFAOYSA-N
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Description

Ethyl 3-((3-aminopropyl)thio)propanoate is an organic compound with the molecular formula C8H17NO2S. It is a derivative of propanoic acid and features an ester functional group. This compound is of interest due to its unique chemical structure, which includes both an amino group and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-aminopropyl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((3-aminopropyl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-((3-aminopropyl)thio)propanoate exerts its effects is primarily through its functional groups. The amino group can interact with biological targets such as enzymes and receptors, potentially inhibiting or modifying their activity. The thioether linkage can also play a role in binding to metal ions or other molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((3-aminopropyl)thio)propanoate is unique due to the combination of its ester, amino, and thioether groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

ethyl 3-(3-aminopropylsulfanyl)propanoate

InChI

InChI=1S/C8H17NO2S/c1-2-11-8(10)4-7-12-6-3-5-9/h2-7,9H2,1H3

InChI Key

YDQCJZDUCMTJOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSCCCN

Origin of Product

United States

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